8-Hydroxywarfarin

Description

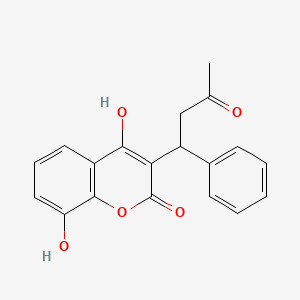

Structure

3D Structure

Properties

IUPAC Name |

4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOXPNWDGYJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939075 | |

| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17834-04-7 | |

| Record name | 8-Hydroxywarfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1CK4E3S36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-hydroxywarfarin, a metabolite of the widely used anticoagulant, warfarin. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies, including spectroscopic and chromatographic data. The information is intended to serve as a valuable resource for researchers in drug development, medicinal chemistry, and analytical sciences.

Introduction

Warfarin is a cornerstone of oral anticoagulant therapy, preventing and treating thromboembolic disorders. Its clinical efficacy is complicated by a narrow therapeutic index and significant interindividual variability in patient response, largely due to metabolism by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. This compound is one such metabolite, and its synthesis and characterization are crucial for various applications, including its use as an analytical standard in pharmacokinetic and drug metabolism studies, and for investigating its potential pharmacological activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 8-hydroxy-4-hydroxycoumarin, followed by a Michael addition reaction.

Synthesis of 8-Hydroxy-4-hydroxycoumarin

The synthesis of the 8-hydroxy-4-hydroxycoumarin scaffold can be achieved through the cyclization of a dihydroxyacetophenone derivative. A plausible synthetic route begins with the Fries rearrangement of 1,3-diacetoxybenzene to yield 2,6-dihydroxyacetophenone, which can then be cyclized.

Experimental Protocol: Synthesis of 2,6-Dihydroxyacetophenone

-

A mixture of dry 1,3-diacetoxybenzene (1 mole) and anhydrous aluminum chloride (2.5 moles) is heated to 135-145°C for approximately 3 hours.

-

The reaction mixture is then cooled and decomposed by the slow addition of ice and concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from water or dilute ethanol to yield 2,6-dihydroxyacetophenone.

Experimental Protocol: Cyclization to 8-Hydroxy-4-hydroxycoumarin

Synthesis of this compound via Michael Addition

The final step in the synthesis of this compound involves the Michael addition of 8-hydroxy-4-hydroxycoumarin to benzalacetone. This reaction is analogous to the classic synthesis of warfarin.

Experimental Protocol: Michael Addition

-

A mixture of 8-hydroxy-4-hydroxycoumarin (1 equivalent) and benzalacetone (1.1 equivalents) is refluxed in a suitable solvent such as water, ethanol, or pyridine. The choice of solvent and the use of a catalyst (e.g., a base like piperidine or an acid) can influence the reaction time and yield.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₆O₅ |

| Molecular Weight | 324.33 g/mol [1] |

| CAS Number | 17834-04-7[2] |

Spectroscopic Characterization

While a complete, experimentally verified high-resolution NMR dataset for this compound is not available in the public domain, typical chemical shift ranges for related coumarin and warfarin derivatives can be inferred. The expected ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons of the coumarin and phenyl rings, as well as the aliphatic protons and carbons of the butenone side chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and should be confirmed by experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Coumarin Ring | ||

| C2 | - | ~162 |

| C3 | - | ~104 |

| C4 | - | ~160 |

| C4a | - | ~121 |

| C5 | Aromatic Proton | ~125 |

| C6 | Aromatic Proton | ~124 |

| C7 | Aromatic Proton | ~132 |

| C8 | - | ~153 |

| C8a | - | ~153 |

| Phenyl Ring | ||

| C1' | - | ~143 |

| C2'/C6' | Aromatic Protons | ~129 |

| C3'/C5' | Aromatic Protons | ~128 |

| C4' | Aromatic Proton | ~127 |

| Side Chain | ||

| Cα | Aliphatic Proton | ~43 |

| Cβ | Aliphatic Protons | ~36 |

| Cγ (C=O) | - | ~218 |

| Cδ (CH₃) | Aliphatic Protons | ~30 |

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. Under negative ionization conditions, the quasi-molecular ion [M-H]⁻ is observed at m/z 323.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 323 | 266 | [Benzyl-dihydroxycoumarin radical ion]⁻ |

| 323 | 177 | [Dihydroxycoumarin ion]⁻[3][4] |

| 266 | 177 | Loss of the benzyl group from the m/z 266 fragment[4] |

The fragmentation pattern of this compound is similar to other A-ring hydroxylated warfarin metabolites, with characteristic product ions at m/z 266 and 177.[3][4]

Chromatographic Characterization

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of synthesized this compound and for its quantification in biological matrices.

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield RP18, 100 x 2.1 mm) is commonly used.[5]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.6) and an organic solvent (e.g., acetonitrile).[5] A typical gradient might be:

-

0-1 min: 30% Acetonitrile

-

1-6 min: 30-50% Acetonitrile

-

6-6.5 min: 50-95% Acetonitrile

-

6.5-8.5 min: 95% Acetonitrile

-

8.5-9 min: 95-30% Acetonitrile

-

9-15 min: 30% Acetonitrile[5]

-

-

Flow Rate: A flow rate of 250 µL/min is often used.[5]

-

Detection: UV detection at a wavelength of approximately 310 nm or mass spectrometric detection (LC-MS/MS) can be used.

Signaling Pathway and Experimental Workflows

Warfarin's Mechanism of Action: The Vitamin K Cycle

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is crucial for the regeneration of Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKORC1, warfarin depletes the reduced form of Vitamin K, leading to the production of under-carboxylated, inactive clotting factors.

Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle and preventing the activation of clotting factors.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the fully characterized final product.

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a complete, experimentally verified protocol for the synthesis of the 8-hydroxy-4-hydroxycoumarin precursor and its subsequent conversion to this compound remains to be fully elucidated in publicly available literature, the methodologies presented here, based on analogous and well-established coumarin chemistry, provide a strong foundation for researchers to develop a robust synthetic route. The characterization data, particularly the mass spectral fragmentation patterns, offer a reliable means of identifying the target compound. This guide serves as a valuable starting point for the synthesis of this compound for its use as an analytical standard and for further pharmacological investigation.

References

- 1. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical and Physical Properties of 8-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxywarfarin is a significant metabolite of the widely prescribed anticoagulant, warfarin. Its formation in the body is primarily mediated by cytochrome P450 enzymes, and its presence can be an indicator of specific metabolic pathways. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its metabolic genesis. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a hydroxylated derivative of warfarin, belonging to the 4-hydroxycoumarin class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | [1] |

| Synonyms | 8-Hydroxy Warfarin, 17834-04-7 | [1][2] |

| Molecular Formula | C₁₉H₁₆O₅ | [2][3] |

| Molecular Weight | 324.33 g/mol | [2][3] |

| CAS Number | 17834-04-7 (Racemic) | [1][3] |

| 63740-77-2 ((R)-isomer) | [4] | |

| Melting Point | 185-187 °C | [5] |

| Boiling Point | 519.6 °C at 760 mmHg | [5] |

| Appearance | Crystalline solid | [6] |

| pKa | Data not available. The chromatographic resolution of hydroxywarfarins is optimal near the pKa of warfarin (pH 4.6). | [7] |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | [6][8] |

Spectroscopic Properties

The structural elucidation and quantification of this compound are commonly achieved through various spectroscopic techniques.

| Technique | Key Findings | Reference(s) |

| Mass Spectrometry (MS/MS) | In negative ionization mode, the precursor ion [M-H]⁻ is at m/z 323. Key product ions are observed at m/z 177 (dihydroxycoumarin fragment) and m/z 266 (benzyl-dihydroxycoumarin fragment). The fragmentation pattern helps distinguish it from other hydroxywarfarin isomers. | [7][9][10] |

| ¹H-NMR & ¹³C-NMR | While specific chemical shift data for this compound is not readily available in public literature, commercial suppliers confirm identity using ¹H-NMR (400 MHz) and ¹³C-NMR. | [2][11] |

| UV-Vis Spectroscopy | As a derivative of 4-hydroxycoumarin, it is expected to absorb in the UV region. Warfarin, its parent compound, has absorption maxima around 207, 272, 283, and 306 nm. | [6][12] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used for structural confirmation by commercial suppliers. | [11] |

Metabolic Pathway of this compound

This compound is a phase I metabolite of warfarin. The hydroxylation of the coumarin ring at the 8th position is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2C19, with a preference for the (R)-enantiomer of warfarin.[13]

Experimental Protocols

Analysis of this compound in Human Plasma by HPLC-MS/MS

This protocol is adapted from methodologies for the chiral separation and detection of warfarin and its metabolites.[8][14]

a. Sample Preparation (Protein Precipitation)

-

To 1 mL of plasma sample, add 700 µL of 1N sulfuric acid to acidify.

-

Add 3 mL of diethyl ether to extract the analytes. Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 300 µL of the mobile phase (e.g., acetonitrile/water mixture) for injection.

b. Chromatographic Conditions

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 100 x 2.1 mm).[7]

-

Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.6) (Solvent A) and acetonitrile (Solvent B).

-

Gradient Example: 30% B (0–1 min), ramp to 50% B (at 6 min), ramp to 95% B (6.5–8.5 min), and return to 30% B (at 9 min).[7]

-

-

Flow Rate: 0.250 mL/min.[7]

-

Column Temperature: 50°C.[8]

-

Injection Volume: 10 µL.[8]

c. Mass Spectrometry Conditions

-

Mass Spectrometer: SCIEX API-2000 triple quadrupole or similar.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 323 → m/z 177.

-

Source Temperature: 350°C.[7]

-

Ion Spray Voltage: -4500 V.[7]

Experimental Workflow Diagram

References

- 1. This compound | C19H16O5 | CID 54697550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Hydroxy Warfarin | CAS Number 17834-04-7 [klivon.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound, (R)- | C19H16O5 | CID 54744201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.klivon.com [dev.klivon.com]

- 12. researchgate.net [researchgate.net]

- 13. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

8-Hydroxywarfarin: A Comprehensive Technical Guide to its Role as a Metabolic Marker for CYP2C19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, exhibits significant interindividual variability in dose requirements and therapeutic response. This variability is largely attributed to genetic polymorphisms in enzymes responsible for its metabolism, primarily the cytochrome P450 (CYP) superfamily. While the role of CYP2C9 in metabolizing the more potent S-enantiomer of warfarin is well-established, the clinical significance of CYP2C19 has been a subject of ongoing investigation. This technical guide provides an in-depth analysis of 8-hydroxywarfarin as a specific metabolic marker for CYP2C19 activity. We will explore the fundamental biochemistry of warfarin metabolism, delve into the specific role of CYP2C19 in the formation of this compound, present quantitative data on its production, and provide detailed experimental protocols for its assessment. This guide aims to equip researchers and drug development professionals with the critical knowledge to leverage this compound as a tool in pharmacogenetic studies and clinical drug development.

Introduction: The Complexity of Warfarin Metabolism

Warfarin is administered as a racemic mixture of R- and S-enantiomers, each following distinct metabolic pathways. The S-enantiomer, which is 3 to 5 times more potent than the R-enantiomer, is primarily metabolized by CYP2C9 to 7-hydroxywarfarin.[1][2] The metabolism of R-warfarin is more complex, involving multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2C19, which produce a variety of hydroxylated metabolites.[1][3][4] Understanding the specific contributions of these enzymes is crucial for predicting an individual's response to warfarin therapy and for identifying potential drug-drug interactions.

CYP2C19 and the Formation of this compound

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific roles of different P450 isoforms in warfarin metabolism. Research has demonstrated that CYP2C19 is capable of metabolizing both R- and S-warfarin, primarily producing 6-, 7-, and this compound.[3][5][6]

Crucially, the formation of R-8-hydroxywarfarin appears to be a unique and specific reaction catalyzed by CYP2C19.[3][5][6] While CYP1A2 also contributes to the formation of R-6- and R-7-hydroxywarfarin, R-8-hydroxywarfarin formation correlates strongly and specifically with CYP2C19 activity, as measured by S-mephenytoin hydroxylase activity.[3] This specificity makes R-8-hydroxywarfarin a promising biomarker for phenotyping CYP2C19 activity.

Warfarin Metabolic Pathway

The following diagram illustrates the major metabolic pathways of R- and S-warfarin, highlighting the key role of CYP2C19 in the formation of this compound.

Quantitative Analysis of this compound Formation

The formation of warfarin metabolites can be quantified using various analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its high sensitivity and specificity.[1] The following tables summarize key quantitative data from in vitro studies on the metabolism of warfarin by CYP2C19.

Table 1: Kinetic Parameters of R-Warfarin Metabolism by Recombinant CYP2C19

| Metabolite | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (μL/min/nmol P450) |

| R-6-hydroxywarfarin | 0.08 ± 0.01 | 35 ± 10 | 2.3 |

| R-7-hydroxywarfarin | 0.12 ± 0.01 | 30 ± 7 | 4.0 |

| R-8-hydroxywarfarin | 0.04 ± 0.01 | 29 ± 11 | 1.4 |

| R-4'-hydroxywarfarin | 0.04 ± 0.01 | 68 ± 26 | 0.6 |

| Data adapted from Kim et al. (2012).[3] |

Table 2: Kinetic Parameters of S-Warfarin Metabolism by Recombinant CYP2C19

| Metabolite | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (μL/min/nmol P450) |

| S-6-hydroxywarfarin | 0.04 ± 0.01 | 54 ± 15 | 0.7 |

| S-7-hydroxywarfarin | 0.06 ± 0.01 | 48 ± 12 | 1.3 |

| S-8-hydroxywarfarin | 0.02 ± 0.01 | 25 ± 10 | 0.8 |

| S-4'-hydroxywarfarin | 0.01 ± 0.01 | 110 ± 40 | 0.1 |

| Data adapted from Kim et al. (2012).[3] |

These data indicate that while CYP2C19 can metabolize both enantiomers, it exhibits different efficiencies for the formation of various hydroxywarfarins. Notably, the formation of R-8-hydroxywarfarin is a distinct and measurable event.

Impact of CYP2C19 Genetic Polymorphisms

Genetic variations in the CYP2C19 gene can lead to different enzyme activity levels, categorized as poor, intermediate, extensive, and ultrarapid metabolizers. These polymorphisms have been shown to influence the pharmacokinetics of R-warfarin. For instance, individuals who are poor metabolizers (PMs) of CYP2C19 have a significantly greater area under the plasma concentration-time curve (AUC) and a longer elimination half-life for R-warfarin compared to extensive metabolizers (EMs).[7][8] Some studies have also associated certain CYP2C19 single nucleotide polymorphisms (SNPs), such as rs4986893 and rs3814637, with a need for reduced warfarin maintenance doses.[9][10] However, the clinical impact on the international normalized ratio (INR) is not always significant, likely due to the lower potency of R-warfarin compared to S-warfarin.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the assessment of this compound as a CYP2C19 metabolic marker.

In Vitro Metabolism of Warfarin using Human Liver Microsomes

This protocol is designed to assess the formation of hydroxywarfarin metabolites from R- and S-warfarin in a human liver microsomal system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

R- and S-warfarin

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal standard (e.g., warfarin-d5)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.25 mg/mL final concentration) and R- or S-warfarin (at various concentrations to determine kinetics) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the tubes vigorously to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[11]

-

Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of warfarin and its hydroxy-metabolites.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and selective quantification of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

-

Analytical column (e.g., C18 reverse-phase column)

-

Mobile phase A: e.g., 10 mM ammonium acetate in water, pH 4.6

-

Mobile phase B: e.g., Acetonitrile

-

This compound analytical standard

-

Internal standard (e.g., warfarin-d5)

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase: Gradient elution with mobile phase A and B. A typical gradient might start at 30% B, increase to 95% B, and then return to initial conditions.

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z 323.1 → 177.0

-

Warfarin-d5 (IS): m/z 312.2 → 255.1

-

-

Source Temperature: 350°C

-

Ion Spray Voltage: -4500 V

Data Analysis:

-

Quantification is based on the peak area ratio of the analyte (this compound) to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the this compound standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro study investigating this compound formation.

Conclusion and Future Directions

This compound, particularly the R-enantiomer, has emerged as a specific and reliable metabolic marker for CYP2C19 activity. Its unique formation by this enzyme provides a valuable tool for researchers and clinicians to phenotype individuals and to better understand the role of CYP2C19 in drug metabolism. While the direct clinical impact of altered R-warfarin metabolism on anticoagulation may be less pronounced than that of S-warfarin, the ability to selectively probe CYP2C19 activity has significant implications for:

-

Pharmacogenetic studies: Clarifying the role of CYP2C19 polymorphisms in the disposition of various drugs metabolized by this enzyme.

-

Drug development: Assessing the potential for new chemical entities to inhibit or induce CYP2C19, thereby predicting potential drug-drug interactions.

-

Personalized medicine: Although not yet standard practice, phenotyping CYP2C19 activity using markers like this compound could contribute to a more comprehensive understanding of an individual's metabolic capacity, aiding in the optimization of therapies involving CYP2C19 substrates.

Future research should focus on further validating the use of this compound as a CYP2C19 biomarker in larger clinical studies and exploring its utility in predicting adverse drug reactions and optimizing drug dosing for a wider range of medications.

References

- 1. benchchem.com [benchchem.com]

- 2. Implications of cytochrome P450 2C9 polymorphism on warfarin metabolism and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of CYP2C19 genotypes on the pharmacokinetics of warfarin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of cytochrome P2C19 in R-warfarin pharmacokinetics and its interaction with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Impact of CYP2C19 gene polymorphisms on warfarin dose requirement: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Metabolism of R-Warfarin to 8-Hydroxywarfarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of R-warfarin, with a specific focus on its hydroxylation to 8-hydroxywarfarin. Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers, each exhibiting distinct metabolic pathways and potencies. A thorough understanding of the enzymatic processes governing the metabolism of each enantiomer is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and developing safer anticoagulant therapies. This document details the key cytochrome P450 (CYP) enzymes responsible for 8-hydroxylation of R-warfarin, presents quantitative kinetic data, outlines detailed experimental protocols for studying this metabolic pathway, and provides visual representations of the core concepts.

Enzymatic Basis of R-Warfarin 8-Hydroxylation

The in vitro metabolism of R-warfarin to this compound is primarily catalyzed by two key cytochrome P450 enzymes: CYP1A2 and CYP2C19.[1][2][3] While other CYP enzymes, such as CYP3A4, are involved in the overall metabolism of R-warfarin to other hydroxylated metabolites like 10-hydroxywarfarin, CYP1A2 and CYP2C19 are the principal contributors to the formation of this compound.[1][4][5][6] Studies using recombinant CYP enzymes and human liver microsomes (HLMs) have elucidated the relative contributions and kinetic properties of these enzymes.[2][7][8]

Notably, R-8-hydroxywarfarin formation has been suggested as a potential biomarker for CYP2C19 activity, as this pathway appears to be unique to this enzyme under certain conditions.[7][9][10] Correlation studies with human liver microsomes have shown a strong relationship between the rate of R-8-hydroxywarfarin formation and CYP2C19 activity.[7][10]

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the formation of this compound from R-warfarin have been characterized using in vitro systems with both recombinant CYP enzymes and human liver microsomes. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) values provide a quantitative measure of enzyme affinity and catalytic efficiency.

| Enzyme | System | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol P450) | Metabolic Efficiency (Vmax/Km) | Reference |

| CYP2C19 | Recombinant | Comparable to R-6 and R-7-hydroxywarfarin formation | Slower rate compared to R-7-hydroxywarfarin formation | Equal to R-6-hydroxywarfarin formation | [7] |

| CYP2C19 (high-affinity) | Human Liver Microsomes (furafylline-pretreated) | 289 - 395 | Not explicitly stated | Not explicitly stated | [2] |

| CYP1A2 (low-affinity) | Human Liver Microsomes | ~1500 | Not explicitly stated | Not explicitly stated | [2] |

| CYP1A2 | cDNA-expressed | 1.4 mM (1400 µM) | Not explicitly stated | Not explicitly stated | [8] |

| CYP1A1 | cDNA-expressed | 1.2 mM (1200 µM) | Not explicitly stated | Not explicitly stated | [8] |

Note: Direct comparison of Vmax values across different studies and systems (recombinant vs. HLM) should be done with caution due to variations in protein concentration and experimental conditions. The metabolic efficiency (Vmax/Km) provides a more standardized measure for comparing enzyme performance.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of R-warfarin to this compound using human liver microsomes.

Materials and Reagents

-

R-Warfarin

-

This compound standard

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Internal standard for HPLC analysis (e.g., another warfarin derivative not endogenously formed)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.2-1.0 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding R-warfarin (substrate) at various concentrations (e.g., spanning the expected Km value, from low µM to mM range) to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2:1 or 3:1 volume ratio to the incubation mixture). This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the substrate and metabolites, for subsequent analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The separation and quantification of R-warfarin and this compound are typically achieved using reverse-phase HPLC coupled with a suitable detector (e.g., UV or fluorescence).

-

Chromatographic Column: A C18 column is commonly used. For separating enantiomers, a chiral column such as ChiraDex or Chiralcel OD-RH is necessary.[11][12]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[12]

-

Detection: Detection can be performed using a UV detector at a wavelength where both warfarin and its metabolites have significant absorbance (e.g., ~310 nm). A fluorescence detector can offer higher sensitivity and selectivity, with excitation and emission wavelengths around 310 nm and 350-400 nm, respectively.[11][12]

-

Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with known concentrations of the this compound standard. An internal standard is recommended to correct for variations in sample preparation and injection volume.

Visualizations

Metabolic Pathway of R-Warfarin

References

- 1. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Three CYP3A Isoforms to Metabolism of R- and S-Wa...: Ingenta Connect [ingentaconnect.com]

- 5. Contribution of three CYP3A isoforms to metabolism of R- and S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of 8-Hydroxywarfarin Formation by Cytochrome P450: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic formation of 8-hydroxywarfarin, a significant metabolite of the widely prescribed anticoagulant, warfarin. The focus is on the mechanism mediated by the cytochrome P450 (CYP) superfamily of enzymes, detailing the specific isozymes involved, their kinetic parameters, and the experimental methodologies used for their characterization. This document aims to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, as well as professionals involved in drug development and clinical pharmacology.

Introduction to Warfarin Metabolism and the Significance of 8-Hydroxylation

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent as a vitamin K antagonist.[1] The metabolism of warfarin is complex and stereoselective, primarily occurring in the liver through oxidation reactions catalyzed by cytochrome P450 enzymes.[2][3] This metabolic clearance is a critical determinant of the drug's anticoagulant effect and contributes to the large inter-individual variability in dose requirements.

Hydroxylation is a major metabolic pathway for both enantiomers, leading to the formation of several hydroxylated metabolites, including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin.[4] The formation of this compound is a notable pathway, particularly for the (R)-enantiomer. Understanding the specific CYP isozymes responsible for 8-hydroxylation and their enzymatic kinetics is crucial for predicting and managing drug-drug interactions and for understanding the impact of genetic polymorphisms on warfarin therapy.[5][6]

Cytochrome P450 Isozymes in this compound Formation

The 8-hydroxylation of warfarin is primarily attributed to the activity of specific cytochrome P450 isozymes, with a clear distinction in substrate preference for the (R)- and (S)-enantiomers.

(R)-Warfarin 8-Hydroxylation:

The formation of (R)-8-hydroxywarfarin is predominantly catalyzed by CYP1A2 and CYP2C19 .[2][3][7] Kinetic studies have demonstrated the involvement of both a low-affinity and a high-affinity enzyme in human liver microsomes.[7] The low-affinity component has been identified as CYP1A2, while the high-affinity enzyme is CYP2C19.[7] In fact, (R)-8-hydroxywarfarin formation is considered a new metabolic marker for CYP2C19 activity.[7] While CYP1A1 can also catalyze the 8-hydroxylation of (R)-warfarin, CYP1A2 exhibits strong regioselectivity for 6-hydroxylation over 8-hydroxylation.[8]

(S)-Warfarin 8-Hydroxylation:

The 8-hydroxylation of the more potent (S)-enantiomer is a minor metabolic pathway.[9] While CYP2C9 is the primary enzyme responsible for the metabolism of (S)-warfarin, this is mainly through 7-hydroxylation.[1][10] However, minor contributions to the formation of (S)-8-hydroxywarfarin by enzymes such as CYP2C19 have been suggested, particularly when CYP2C9 activity is compromised.[9][11]

Quantitative Data on this compound Formation

The following table summarizes the key kinetic parameters for the formation of this compound by different cytochrome P450 isozymes.

| Warfarin Enantiomer | Cytochrome P450 Isozyme | Km (μM) | Vmax (pmol/min/nmol P450) | Notes |

| (R)-Warfarin | CYP1A2 | ~1500 | Not specified | Low-affinity enzyme.[7] |

| (R)-Warfarin | CYP2C19 | 330 | Not specified | High-affinity enzyme.[7] |

| (R)-Warfarin | CYP2C19 (recombinant) | 289-395 | Not specified | Km values from studies with pre-treated human liver microsomes.[7][11] |

| (R)-Warfarin | CYP1A1 (cDNA-expressed) | 1200 | Not specified | [8] |

| (R)-Warfarin | CYP1A2 (cDNA-expressed) | 1400 | Not specified | [8] |

Mechanism of Catalysis and Active Site Interactions

The formation of this compound by cytochrome P450 enzymes follows the general catalytic cycle of P450-mediated hydroxylation. This involves the binding of the warfarin substrate to the active site of the enzyme, followed by the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the 8-position of the warfarin molecule.

The crystal structure of human CYP2C9 in complex with warfarin has provided insights into the binding interactions.[12][13] Although CYP2C9 is not the primary enzyme for 8-hydroxylation, the structural data reveals a binding pocket that can accommodate the warfarin molecule and suggests that the enzyme may undergo conformational changes upon substrate binding.[12][13] Molecular docking studies have identified key amino acid residues, such as Phe100 and Ala103 in CYP2C9, that are important for the enzyme-substrate interaction.[14] It is hypothesized that the active site of CYP2C9 possesses both a π-stacking site for aromatic rings and an ionic binding site.[15] While the specific interactions governing 8-hydroxylation within CYP1A2 and CYP2C19 active sites are less well-defined structurally, it is the precise orientation of the bound warfarin enantiomer relative to the activated heme-oxygen species that determines the regioselectivity of the hydroxylation reaction.

Experimental Protocols

The investigation of this compound formation relies on a variety of in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to assess the metabolism of a compound by the mixed-function oxidase system present in the liver.

Objective: To determine the kinetics of this compound formation from (R)- and (S)-warfarin in a pooled human liver microsomal preparation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

(R)-Warfarin and (S)-Warfarin

-

This compound analytical standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 1% formic acid (for quenching)

-

Internal standard (e.g., warfarin-d5)

Procedure:

-

Prepare a stock solution of warfarin enantiomers in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.1-0.5 mg/mL final protein concentration) and warfarin (at various concentrations) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[1]

-

Vortex the mixture to precipitate proteins and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

Metabolism using cDNA-Expressed Cytochrome P450 Isozymes

This method allows for the determination of the specific contribution of individual P450 isozymes to the metabolism of a drug.

Objective: To identify the specific CYP isozymes responsible for this compound formation and to determine their kinetic parameters.

Materials:

-

Baculovirus-insect cell-expressed recombinant human CYP isozymes (e.g., CYP1A2, CYP2C19) co-expressed with NADPH-cytochrome P450 reductase.

-

The same reagents as in the HLM protocol.

Procedure:

-

The procedure is similar to the HLM protocol, with the substitution of HLMs with the specific recombinant CYP isozyme.

-

The concentration of the recombinant enzyme should be optimized for each isozyme.

-

By testing a panel of different CYP isozymes, the relative contribution of each to this compound formation can be determined.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for the sensitive and selective quantification of warfarin and its metabolites.[1][16]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system.

-

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18). For enantiomeric separation, a chiral column is necessary.[1][17]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[16][17]

-

MRM Transitions: Optimized for this compound and the internal standard. The precursor ion (Q1) and a specific product ion (Q3) are monitored.

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of this compound in the experimental samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathway of warfarin to this compound.

Caption: A generalized experimental workflow for studying this compound formation.

Conclusion

The formation of this compound is a stereoselective process primarily involving the metabolism of (R)-warfarin by CYP1A2 and CYP2C19. The contribution of these enzymes, particularly the high-affinity activity of CYP2C19, is a critical factor in the overall disposition of (R)-warfarin. While 8-hydroxylation of (S)-warfarin is a minor pathway, it may become more relevant in individuals with compromised CYP2C9 activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuances of warfarin metabolism, with implications for personalized medicine and the development of safer anticoagulant therapies. A thorough understanding of these metabolic pathways is essential for predicting and mitigating adverse drug events and for optimizing therapeutic outcomes for patients receiving warfarin.

References

- 1. benchchem.com [benchchem.com]

- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Human hepatic cytochrome P-450 composition as probed by in vitro microsomal metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of human cytochrome P450 2C9 with bound warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural forms of phenprocoumon and warfarin that are metabolized at the active site of CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative liquid chromatography/mass spectrometry/mass spectrometry warfarin assay for in vitro cytochrome P450 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of 8-Hydroxywarfarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolic fate of these enantiomers is complex and stereoselective, leading to a variety of hydroxylated metabolites. Among these, 8-hydroxywarfarin has garnered significant interest due to its formation through specific cytochrome P450 (CYP) pathways. Understanding the stereochemistry of this compound is crucial for a comprehensive grasp of warfarin's metabolism, potential drug-drug interactions, and the overall pharmacological profile of its metabolites. This technical guide provides a detailed overview of the stereochemistry of this compound, including its metabolic formation, analytical separation, and biological implications.

Metabolic Formation of this compound Stereoisomers

The formation of this compound is a stereoselective process, primarily originating from the metabolism of (R)-warfarin.[1][2] Two key cytochrome P450 enzymes have been identified as responsible for this biotransformation: CYP1A2 and CYP2C19.[1][2]

-

(R)-8-hydroxywarfarin: The 8-hydroxylation of (R)-warfarin is catalyzed by both CYP1A2 and CYP2C19, leading to the formation of (R)-8-hydroxywarfarin.[1][2] Kinetic studies have revealed that CYP2C19 acts as a high-affinity enzyme, while CYP1A2 is a low-affinity enzyme in this metabolic pathway.[1]

-

(S)-8-hydroxywarfarin: The formation of (S)-8-hydroxywarfarin from (S)-warfarin is a minor metabolic pathway.[2] Recombinant CYP2C19 has been shown to metabolize (S)-warfarin to (S)-8-hydroxywarfarin, among other hydroxylated products.[2][3]

The metabolic pathways leading to the formation of this compound are significant as they can be influenced by genetic polymorphisms in the involved CYP enzymes and by co-administered drugs that are inhibitors or inducers of these enzymes.

Quantitative Data on Metabolism and Enzyme Kinetics

The enzymatic formation of (R)-8-hydroxywarfarin has been characterized by Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the enzymes involved.

| Enzyme | Substrate | Metabolite | Km (μM) |

| CYP1A2 | (R)-Warfarin | (R)-8-hydroxywarfarin | ~1500 (low affinity)[1] |

| CYP2C19 | (R)-Warfarin | (R)-8-hydroxywarfarin | 330 (high affinity)[1] |

Table 1: Michaelis-Menten constants (Km) for the formation of (R)-8-hydroxywarfarin.

Furthermore, racemic this compound has been shown to act as an inhibitor of CYP2C9, the primary enzyme responsible for the metabolism of the more potent (S)-warfarin. This feedback inhibition could have clinical implications for warfarin therapy.

| Inhibitor | Enzyme | Ki (μM) | Type of Inhibition |

| Racemic this compound | CYP2C9 | Intermediate affinity[4] | Mixed[4] |

Table 2: Inhibition constant (Ki) of racemic this compound on CYP2C9.

Experimental Protocols

Chiral Separation of this compound Enantiomers

The stereoselective analysis of this compound is essential for detailed pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance convergence chromatography (UPC²) with mass spectrometry are two powerful techniques for the chiral separation of warfarin and its hydroxylated metabolites.

HPLC-MS/MS Method

A common approach involves the use of a chiral stationary phase, such as a macrocyclic glycopeptide-based column.

-

Sample Preparation: Protein precipitation of plasma samples is a straightforward and effective method.[5]

-

Chromatographic Conditions:

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

UPC²-MS Method

Supercritical fluid chromatography offers a rapid and efficient alternative for chiral separations.

-

Chromatographic Conditions:

-

Column: ACQUITY UPC² Trefoil CEL1, 2.5 μm, 3.0 x 100 mm.

-

Mobile Phase: A gradient of carbon dioxide and a modifier such as methanol with an additive like ammonium formate.

-

Temperature: 10 °C.

-

-

Detection: Mass spectrometry.

Mandatory Visualizations

Caption: Metabolic pathways to this compound enantiomers.

Caption: Analytical workflow for chiral separation of this compound.

Biological Activity of this compound Stereoisomers

While warfarin's anticoagulant effect is well-established to be mediated through the inhibition of vitamin K epoxide reductase (VKOR), the pharmacological activity of its metabolites, including the this compound enantiomers, is generally considered to be significantly lower or inactive compared to the parent compound.[7] However, direct comparative studies on the anticoagulant potency of (R)- and (S)-8-hydroxywarfarin are limited.

The primary significance of this compound in a clinical context appears to be as a biomarker for the activity of specific CYP enzymes, particularly CYP2C19.[1] The formation of (R)-8-hydroxywarfarin can serve as a metabolic marker for the activity of this enzyme.[1]

Synthesis of this compound Stereoisomers

The availability of pure enantiomers of this compound is essential for their use as analytical standards and for conducting detailed pharmacological studies. While specific protocols for the de novo synthesis of this compound enantiomers are not widely published, two main strategies can be employed:

-

Enzymatic Synthesis: Incubation of the respective warfarin enantiomers with recombinant CYP enzymes (e.g., CYP1A2 or CYP2C19) can be used to produce the corresponding this compound enantiomers. This method offers high stereoselectivity.[8]

-

Preparative Chiral Chromatography: Racemic this compound can be synthesized and subsequently resolved into its individual enantiomers using preparative chiral chromatography techniques, such as preparative supercritical fluid chromatography (SFC).[9][10][11] This method allows for the isolation of larger quantities of the pure enantiomers.

Signaling Pathways and Off-Target Effects

Currently, there is a lack of specific information regarding distinct signaling pathways that are directly modulated by the individual enantiomers of this compound. The off-target effects of warfarin itself are an area of active research, with some studies suggesting effects on vascular calcification and inflammation.[12] However, it is not yet clear to what extent its metabolites, including this compound, contribute to these effects. Further research is needed to elucidate any potential off-target activities and signaling pathways associated with the stereoisomers of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect of understanding the overall metabolic profile of warfarin. The formation of (R)- and (S)-8-hydroxywarfarin is stereoselective, with the (R)-enantiomer being the predominant form produced in humans via CYP1A2 and CYP2C19. While analytical methods for their chiral separation are well-established, a comprehensive understanding of the distinct biological activities and potential signaling pathways of each enantiomer is still an emerging area of research. For drug development professionals, the stereoselective metabolism to this compound underscores the importance of considering the complete metabolic fate of chiral drugs and the potential for metabolites to serve as biomarkers for enzyme activity. Further investigation into the pharmacological profiles of individual this compound enantiomers is warranted to fully characterize their contribution, if any, to the overall effects of warfarin therapy.

References

- 1. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmasalmanac.com [pharmasalmanac.com]

- 9. jascoinc.com [jascoinc.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Preparative supercritical fluid chromatography: A powerful tool for chiral separations [pubmed.ncbi.nlm.nih.gov]

- 12. Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 8-Hydroxywarfarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxywarfarin is a significant metabolite of the widely prescribed anticoagulant, warfarin. As a key product of Phase I metabolism, primarily of the R-enantiomer of warfarin, its biological activities extend beyond being a simple breakdown product. This technical guide provides a comprehensive overview of the formation, further metabolism, and notable biological effects of this compound, with a focus on its role in drug-drug interactions and its potential as a biomarker. While generally considered to possess less anticoagulant activity than its parent compound, its impact on the metabolic pathways of warfarin underscores its clinical relevance.

Formation of this compound

This compound is predominantly formed from the R-enantiomer of warfarin through hydroxylation reactions catalyzed by specific cytochrome P450 (CYP) enzymes. The primary enzymes responsible for this biotransformation are CYP1A2 and CYP2C19.[1][2] Kinetic studies have identified both a low-affinity and a high-affinity enzyme involved in its formation, corresponding to CYP1A2 and CYP2C19, respectively.[3] The formation of (R)-8-hydroxywarfarin is considered a unique metabolic marker for CYP2C19 activity.[4]

Metabolic Pathway of R-Warfarin to this compound

Biological Activity of this compound

The primary biological activity of this compound lies in its ability to inhibit CYP2C9, the principal enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin.[5][6] This inhibition is competitive in nature and can lead to a feedback mechanism where the accumulation of warfarin metabolites can impede the clearance of the active drug, potentially altering its anticoagulant effect.

Direct Anticoagulant Activity

The direct anticoagulant activity of this compound, through inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), is not well-quantified in the reviewed scientific literature. While warfarin's mechanism of action is the direct inhibition of VKORC1, its hydroxylated metabolites are generally considered to have significantly less intrinsic anticoagulant activity.[7] Studies have focused more on the impact of these metabolites on the pharmacokinetics of warfarin itself rather than their direct effects on the coagulation cascade.

Inhibition of S-Warfarin Metabolism

This compound acts as a competitive inhibitor of CYP2C9, the enzyme that metabolizes S-warfarin to the inactive 7-hydroxy-S-warfarin. This inhibitory action can lead to elevated plasma levels of the more potent S-warfarin, thereby potentiating its anticoagulant effect. This interaction is a key consideration in understanding the overall pharmacological profile of warfarin and potential drug-drug interactions.[5]

Inhibitory Pathway of S-Warfarin Metabolism

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

| Parameter | Enzyme | Value | Reference |

| IC50 | CYP2C9 | Intermediate affinity (relative to other hydroxywarfarins) | [5] |

| Ki | CYP2C9 | ~3-fold above the Km for S-warfarin | [5] |

| KM (for formation) | CYP1A2 | ~1.5 mM (Low affinity) | [3] |

| KM (for formation) | CYP2C19 | 330 µM (High affinity) | [3] |

Table 1: Quantitative Inhibition and Formation Data for this compound

Further Metabolism: Glucuronidation

This compound undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been identified as being involved in the glucuronidation of this compound.[7] This metabolic step is crucial for the clearance of this compound and can influence its overall plasma concentration and, consequently, its inhibitory effects on CYP2C9.

Glucuronidation Pathway of this compound

Experimental Protocols

Determination of CYP2C9 Inhibition by this compound

A common method to assess the inhibitory potential of this compound on CYP2C9 activity involves using recombinant human CYP2C9 enzymes and a fluorescent probe substrate.

Workflow for CYP2C9 Inhibition Assay

Key Steps:

-

Incubation: Recombinant human CYP2C9 is incubated with a buffer, a cofactor system (NADPH regenerating system), and varying concentrations of this compound.

-

Reaction Initiation: The reaction is started by the addition of a CYP2C9-specific substrate that produces a fluorescent signal upon metabolism.

-

Detection: The fluorescence is measured over time to determine the rate of the enzymatic reaction.

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 (the concentration of inhibitor that causes 50% inhibition) and the Ki (the inhibition constant).

Conclusion

This compound, a primary metabolite of R-warfarin, exhibits significant biological activity, most notably as a competitive inhibitor of CYP2C9. This inhibitory action can modulate the metabolism of the more potent S-warfarin, highlighting the complex interplay of warfarin metabolism and its overall anticoagulant effect. While its direct anticoagulant activity appears to be minimal compared to the parent drug, its role in metabolic feedback inhibition is a critical consideration for researchers and clinicians in the field of drug development and personalized medicine. Further research is warranted to precisely quantify the direct anticoagulant effects of this compound to fully elucidate its complete pharmacological profile. The formation of this compound also serves as a valuable in vitro biomarker for CYP2C19 activity, aiding in pharmacogenetic studies.

References

- 1. Effect of warfarin on prothrombin synthesis and secretion in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of warfarin at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medsparkles.com [medsparkles.com]

- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 8-Hydroxywarfarin in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic window, necessitating careful therapeutic drug monitoring.[1][2] It is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer exhibiting greater potency.[2] Warfarin undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites.[2][3] 8-Hydroxywarfarin is a metabolite of R-warfarin, formed through the action of CYP1A2 and CYP2C19.[2][4][5] The quantification of warfarin and its metabolites, such as this compound, in human plasma is crucial for pharmacokinetic studies, understanding drug-drug interactions, and personalizing patient dosage.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these analytes in complex biological matrices like human plasma.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust LC-MS/MS method.

Metabolic Pathway of Warfarin

Warfarin's metabolism is complex, involving multiple CYP enzymes that produce various hydroxylated metabolites. The simplified metabolic pathway leading to the formation of this compound is illustrated below. Understanding these pathways is critical for identifying the relevant analytes for quantitative analysis.

Caption: Simplified metabolic pathway of R-warfarin to this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting warfarin and its metabolites from plasma.[2]

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

This compound analytical standard

-

Warfarin-d5 (Internal Standard, IS)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated centrifuge

Protocol:

-

Thaw frozen human plasma samples at room temperature.

-

Prepare a stock solution of this compound and warfarin-d5 in DMSO.[1] Working standard mixtures are prepared by diluting the stock solutions.[1]

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.[1]

-

Add the internal standard (e.g., 30 nM warfarin-d5).[1]

-

Add 400 µL of a methanol-water mixture (7:1, v/v) to precipitate proteins.[1]

-

Vortex the mixture vigorously for 10 seconds.[1]

-

Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v).[1]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Chiral HPLC Column (e.g., for separation of warfarin enantiomers and metabolites)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 50°C[1] |

| Autosampler Temperature | 6°C[1] |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Negative Ion Electrospray (ESI-)[1] |

| Capillary Voltage | 0.50 kV[1] |

| Source Temperature | Not specified, but desolvation temperature is 500°C[1] |

| Desolvation Gas Flow | 1000 L/h[1] |

| Cone Gas Flow | 150 L/h[1] |

| Nebulizer Gas Flow | 7.0 bar[1] |

MRM Transitions:

The following table lists the optimized MRM transitions for this compound and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 323.1 | 177.0[1][6] |

| Warfarin-d5 (IS) | 312.2 | 255.1[1][6] |

Quantitative Data Summary

The method should be validated for linearity, precision, accuracy, recovery, and matrix effect to ensure reliable and reproducible results. The following table summarizes typical performance data based on published methods.

| Parameter | This compound |

| Linearity Range | 1.00–800 ng/mL (for general hydroxywarfarins)[7] |

| Lower Limit of Quantification (LLOQ) | 0.1 nM (~0.04 ng/mL) for S-7-hydroxywarfarin and (9R;10S)-10-hydroxywarfarin[1][6] |

| Intra-day Precision (%CV) | Satisfactory[1][6] |

| Inter-day Precision (%CV) | Satisfactory[1][6] |

| Accuracy | Satisfactory[1][6] |

| Recovery | 82.9 – 96.9% (for general analytes)[1][6] |

| Matrix Effect | No significant matrix effect observed in some studies[7] |

Experimental Workflow

The overall analytical process from sample receipt to data analysis is depicted in the workflow diagram below.

Caption: Step-by-step workflow for this compound quantification.

Conclusion

This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the robust chromatographic method make it suitable for routine therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction research in a drug development setting. The method meets typical validation requirements for linearity, precision, and accuracy, ensuring reliable and reproducible results.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of enzyme kinetics of warfarin analyzed by LC-MS/MS QTrap and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of 8-Hydroxywarfarin in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index.[1] It is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites, including 8-hydroxywarfarin.[2][3] The quantification of these metabolites in urine is crucial for understanding warfarin's pharmacokinetics, metabolism, and for investigating drug-drug interactions. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine samples, suitable for clinical and pharmacological research.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS), warfarin-d5, from the urine matrix. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.

Materials and Methods

3.1 Reagents and Chemicals

-

This compound reference standard

-

Warfarin-d5 (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Drug-free human urine

3.2 Instrumentation

-

Agilent 1290 Infinity II LC System or equivalent

-

Agilent Ultivo Triple Quadrupole LC/MS or equivalent[4]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

3.3 Preparation of Standards and Quality Control Samples Stock solutions of this compound and warfarin-d5 (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.

Experimental Protocol

4.1 Sample Preparation

-